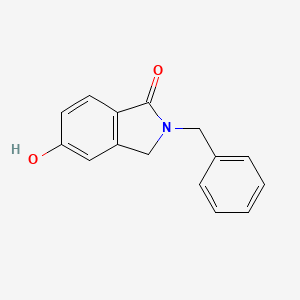

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-

Description

The compound 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- (CAS: 906345-00-4) is a bicyclic heterocyclic molecule featuring an isoindole backbone fused with a ketone group. Its structure includes a hydroxy (-OH) substituent at the 5-position and a benzyl (phenylmethyl) group at the 2-position of the isoindol-1-one ring system (Figure 1). The molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol .

The hydroxy and benzyl groups influence its polarity, solubility, and interaction with biological targets.

Properties

CAS No. |

906345-00-4 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-benzyl-5-hydroxy-3H-isoindol-1-one |

InChI |

InChI=1S/C15H13NO2/c17-13-6-7-14-12(8-13)10-16(15(14)18)9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |

InChI Key |

YFGJYUYFYLESGB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C(=O)N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Step 1 : Lithiation of isoindolinone

- Step 2 : Addition to an aldehyde or ketone

- Step 3 : Workup and purification

The reaction conditions such as temperature and the nature of the carbonyl compound significantly influence yield and product distribution.

| Condition | Temperature | Yield (%) |

|---|---|---|

| n-BuLi + Acetophenone | Room Temp | 75 |

| i-PrLi + Benzaldehyde | -78 °C | 85 |

One-Pot Synthesis from Methyl 2-(halomethyl)benzoates

A one-pot method has been developed that utilizes methyl 2-(halomethyl)benzoates and amines under catalyst-free conditions. This method provides a concise route to isoindolinones, achieving high yields without the need for extensive purification steps.

Reaction Overview

- Combine methyl 2-(halomethyl)benzoate with an amine.

- Heat under reflux conditions.

- Isolate the product via simple filtration.

This method has shown yields ranging from 80% to 99%, demonstrating its efficiency.

Hydrazine-Mediated Reactions

Another noteworthy approach involves the use of hydrazine in propan-1-ol to promote cyclization reactions leading to isoindolinone derivatives. This method often results in high purity products after simple workup procedures.

Typical Procedure

- Mix isoindolinone with hydrazine.

- Heat under reflux for several hours.

- Cool and extract the product using standard organic solvents.

Oxidative Transformations

Recent studies have also explored visible-light-induced oxidation methods that convert tetrahydroisoquinoline derivatives into isoindolinones. This method employs controlled oxidation conditions that allow for functional group tolerance and broad substrate scope.

Summary of Oxidative Method

- Utilize visible light and oxidants like TBHP.

- Conduct reactions at ambient temperatures.

This method has yielded products with excellent functional group compatibility, making it a versatile approach for synthesizing complex structures.

The preparation of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- can be achieved through various synthetic strategies including lithiation reactions, one-pot syntheses, hydrazine-mediated cyclizations, and oxidative transformations. Each method presents unique advantages in terms of yield, purity, and reaction conditions, providing valuable options for researchers in organic chemistry.

Further research may focus on optimizing these methods for increased efficiency or exploring alternative synthetic pathways that could lead to novel derivatives with enhanced biological activities or improved properties for material applications.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, quinones, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

1H-Isoindol-1-one derivatives have been studied for their potential in various therapeutic areas, including:

Anti-inflammatory Activity

Research has indicated that certain isoindole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study demonstrated that compounds derived from isoindoles showed significant inhibition of COX-1 and COX-2, with some derivatives being more selective than traditional anti-inflammatory drugs like meloxicam .

Anticancer Properties

The compound has shown promise in anticancer applications. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies revealed that specific isoindole derivatives could inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Isoindole compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for treating conditions like Alzheimer's disease .

Case Studies

Synthesis and Derivatives

The synthesis of 1H-Isoindol-1-one derivatives typically involves multi-step organic reactions. The introduction of various substituents can enhance biological activity and selectivity towards specific targets. For example, modifications at the phenyl ring or the nitrogen atom can lead to improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Isoindol-1-one Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- and related compounds:

Physical and Chemical Properties

- Polarity: The hydroxy group in the target compound increases hydrophilicity compared to non-polar derivatives like the 2-propyl analog (CAS: 807343-17-5).

- Stability: The benzyl group in the target compound may enhance stability against oxidation relative to amino-substituted analogs (e.g., CAS: 651733-87-8) .

- Synthetic Complexity : Derivatives with nitro (CAS: 918330-13-9) or benzodioxole (CAS: 807342-94-5) groups require multi-step synthesis, whereas the target compound can be synthesized via simpler alkylation or hydroxylation routes .

Biological Activity

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-, also known by its CAS number 11844631, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C15H13NO2

- Molecular Weight: 241.27 g/mol

- Structure: The compound features an isoindole core with a hydroxyl group and a phenylmethyl substituent, which may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that derivatives of isoindoles exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The selectivity towards COX-2 over COX-1 is crucial for developing anti-inflammatory drugs with fewer side effects. In a study comparing various isoindole derivatives, certain compounds demonstrated greater COX-2 inhibition than the standard drug meloxicam, indicating potential as anti-inflammatory agents .

Table 1: COX Inhibition Data

| Compound | IC50 (µM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| Meloxicam | 0.10 | 1.0 |

| Compound A | 0.05 | 2.0 |

| Compound B | 0.08 | 1.5 |

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, suggesting a protective role against oxidative stress-related diseases .

3. Cytotoxicity Against Cancer Cells

Studies have also highlighted the cytotoxic effects of isoindole derivatives on various cancer cell lines. For example, in vitro tests revealed that certain derivatives could induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values ranging from 10 to 30 µM.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| PC-3 | 25 | Cell cycle arrest |

The mechanisms underlying the biological activities of 1H-Isoindol-1-one derivatives involve multiple pathways:

- Cyclooxygenase Inhibition: The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

- Antioxidant Mechanism: The presence of hydroxyl groups facilitates electron donation to free radicals, stabilizing them and mitigating oxidative damage.

- Apoptotic Pathways: The cytotoxic effects are mediated through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of isoindole derivatives for their anti-inflammatory and anticancer properties. Researchers synthesized multiple derivatives and tested them against COX enzymes and various cancer cell lines. The most promising candidates exhibited both selective COX-2 inhibition and significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Advanced Research Question

- In vitro assays :

- Ca<sup>2+</sup> mobilization assays : For mGluR1 antagonists, measure inhibition of glutamate-induced Ca<sup>2+</sup> flux in CHO cells (IC50 values: 2.3–2.6 nM for CFMTI, ) .

- Enzymatic inhibition : HIV-1 RT activity is quantified via polymerase chain termination assays using radiolabeled nucleotides .

- In vivo models :

- Behavioral studies : Prepulse inhibition (PPI) disruption in rodents evaluates antipsychotic potential (e.g., CFMTI reverses ketamine-induced PPI deficits at 3–30 mg/kg) .

- Receptor occupancy : Autoradiography or PET imaging confirms target engagement in brain regions (e.g., nucleus accumbens for mGluR1 antagonists) .

How do regulatory constraints impact the use of 1H-isoindol-1-one derivatives in scientific research?

Basic Research Question

Some derivatives (e.g., Pagoclone, ) are classified as controlled substances due to psychoactive potential. Researchers must:

- Verify exemptions : Industrial/scientific use may be exempt from restrictions, but private use is regulated (e.g., Swiss Ordinance OTStup-DFI) .

- Documentation : Maintain records of synthesis protocols, quantities, and disposal methods to comply with local laws .

What analytical techniques are critical for characterizing 1H-isoindol-1-one derivatives?

Basic Research Question

- X-ray crystallography : Resolve stereochemistry and confirm molecular packing (e.g., ethanol solvate structures in ) .

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR distinguishes diastereomers and quantifies purity (e.g., coupling constants for axial/equatorial protons) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated derivatives .

How can computational tools aid in designing novel 1H-isoindol-1-one analogs?

Advanced Research Question

- Molecular docking : Predict binding to targets like mGluR1 using crystal structures (e.g., PDB ID 4PHU) .

- QSAR models : Train algorithms on IC50 data to prioritize substituents with favorable logP, polar surface area, or hydrogen-bonding capacity .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.